N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide
Description
The compound N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide is a sulfonamide-containing heterocyclic molecule featuring a substituted pyrrole core. Key structural elements include:
- A 1H-pyrrol-2-yl ring with 4,5-dimethyl substitutions.
- A 2-methoxyethyl group attached to the pyrrole nitrogen.
- A 4-methylphenylsulfonyl substituent at position 3 of the pyrrole.
- A 2-methylbenzamide moiety linked to the pyrrole nitrogen.
Properties
Molecular Formula |
C24H28N2O4S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C24H28N2O4S/c1-16-10-12-20(13-11-16)31(28,29)22-18(3)19(4)26(14-15-30-5)23(22)25-24(27)21-9-7-6-8-17(21)2/h6-13H,14-15H2,1-5H3,(H,25,27) |
InChI Key |
QWFKCZCNSVVRGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Substituents: The 2-methoxyethyl and 4,5-dimethyl groups are introduced through alkylation reactions.
Sulfonylation: The 4-methylphenylsulfonyl group is added via a sulfonylation reaction using sulfonyl chloride.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction with 2-methylbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methyl groups.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products include sulfides or thiols.
Substitution: Products include nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Catalysis: As a ligand, it can stabilize transition states and lower activation energy in catalytic reactions.
Comparison with Similar Compounds
Sulfonamide-Containing Heterocycles
Sulfonamide derivatives are widely studied for their bioactivity. Below is a comparative analysis with structurally related compounds:
Key Observations:
- The target compound’s pyrrole core distinguishes it from pyrazolo-pyrimidine or imidazo-pyridine systems in analogs .
- The 4-methylphenylsulfonyl group provides moderate hydrophobicity compared to fluorophenyl or morpholine-sulfonyl groups in other compounds, which may influence solubility and membrane permeability .
- The 2-methoxyethyl side chain in the target compound is structurally analogous to substituents in imidazo-pyridine derivatives (e.g., compound in ), suggesting shared synthetic strategies or target selectivity.
Benzamide Derivatives
Benzamide moieties are common in drug design due to their hydrogen-bonding capacity. Comparisons include:
Key Observations:
- The target’s 2-methylbenzamide group lacks the electron-withdrawing substituents (e.g., fluoro or chloro) seen in analogs, which may reduce its electrophilicity and alter metabolic stability .
Research Findings and Methodological Insights
- Synthetic Pathways : The target compound’s synthesis likely involves Suzuki-Miyaura coupling or sulfonylation reactions, similar to methods described for pyrazolo-pyrimidine derivatives in .
- Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of sulfonamide-containing compounds, as noted in .
- Biological Activity : While direct data is absent, structurally related compounds in and show antibacterial and enzyme-inhibitory properties, suggesting the target may share analogous mechanisms.
Biological Activity
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide is a complex organic compound notable for its diverse biological activities. This compound features a pyrrole ring and various functional groups, which contribute to its potential therapeutic applications. This article explores its synthesis, biological mechanisms, and specific activities based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 378.5 g/mol. Its IUPAC name is N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O4S |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide |
| InChI Key | UEVJZSXZLQPZTC-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrrole ring and the introduction of various substituents including methoxyethyl and sulfonyl groups. The final product formation requires specific catalysts and solvents to ensure optimal yield and purity.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activities. For example, a related compound was found to suppress cell growth while enhancing glucose uptake and ATP production in monoclonal antibody production systems. This suggests that the compound may modulate metabolic pathways critical for cancer cell survival .
The exact mechanism of action remains under investigation; however, it is believed that the compound interacts with specific molecular targets to influence biological pathways. Preliminary findings suggest that it may affect the N-glycan profile in therapeutic monoclonal antibodies, potentially enhancing their efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that certain functional groups within the compound enhance its biological activity. For instance, the 2,5-dimethylpyrrole component has been identified as a critical structure for improving cell-specific productivity in culture systems .
Study 1: Monoclonal Antibody Production
In a controlled study, the addition of this compound to CHO cell cultures resulted in a 1.5-fold increase in monoclonal antibody production compared to controls. This was accompanied by improved viability and cell-specific productivity .
Study 2: Anticancer Screening
A drug library screening identified related compounds that demonstrated potent anticancer effects in multicellular spheroid models. These studies highlighted the potential of pyrrole derivatives in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
